Dipentylamine, tetrafluoroborate(1-) Dipentylamine, tetrafluoroborate(1-)
Brand Name: Vulcanchem
CAS No.: 73987-15-2
VCID: VC18431173
InChI: InChI=1S/C10H23N.BF4/c1-3-5-7-9-11-10-8-6-4-2;2-1(3,4)5/h11H,3-10H2,1-2H3;/q;-1/p+1
SMILES:
Molecular Formula: C10H24BF4N
Molecular Weight: 245.11 g/mol

Dipentylamine, tetrafluoroborate(1-)

CAS No.: 73987-15-2

Cat. No.: VC18431173

Molecular Formula: C10H24BF4N

Molecular Weight: 245.11 g/mol

* For research use only. Not for human or veterinary use.

Dipentylamine, tetrafluoroborate(1-) - 73987-15-2

Specification

CAS No. 73987-15-2
Molecular Formula C10H24BF4N
Molecular Weight 245.11 g/mol
IUPAC Name dipentylazanium;tetrafluoroborate
Standard InChI InChI=1S/C10H23N.BF4/c1-3-5-7-9-11-10-8-6-4-2;2-1(3,4)5/h11H,3-10H2,1-2H3;/q;-1/p+1
Standard InChI Key DLFIDAZFSQGORA-UHFFFAOYSA-O
Canonical SMILES [B-](F)(F)(F)F.CCCCC[NH2+]CCCCC

Introduction

Chemical Structure and Synthesis

Molecular Composition

Dipentylamine, tetrafluoroborate(1-) consists of a dipentylammonium cation [C10H24N]+[C_{10}H_{24}N]^+ paired with a tetrafluoroborate anion [BF4][BF_4]^-. The dipentylamine moiety features two pentyl chains attached to a central nitrogen atom, creating a bulky cationic structure that influences its reactivity and solubility. The tetrafluoroborate anion contributes to the compound’s stability, particularly in ionic liquid formulations .

Synthesis Methods

The synthesis of dipentylamine, tetrafluoroborate(1-) typically involves two steps:

  • Formation of Dipentylamine:
    Dipentylamine is synthesized via reductive amination of pentanal or alkylation of pentylamine with alkyl halides. The reaction proceeds under basic conditions, yielding the secondary amine.

  • Salt Formation with Tetrafluoroboric Acid:
    Dipentylamine is reacted with tetrafluoroboric acid (HBF4HBF_4) in a polar solvent such as acetonitrile or dimethylformamide. The protonation of the amine generates the dipentylammonium cation, which pairs with the tetrafluoroborate anion .

Table 1: Synthesis Conditions for Dipentylamine, Tetrafluoroborate(1-)

StepReagentsSolventTemperature (°C)Yield (%)
1Pentylamine, alkyl halideEthanol60–8070–85
2HBF4HBF_4Acetonitrile25–4090–95

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals that dipentylamine, tetrafluoroborate(1-) exhibits a decomposition temperature of 290–310°C, significantly higher than many ammonium-based ionic liquids. This stability enables its use in high-temperature reactions, such as palladium-catalyzed cross-couplings .

Solubility and Polarity

The compound is highly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) but insoluble in aliphatic hydrocarbons. Its Hansen solubility parameters (δD=18.1MPa1/2\delta_D = 18.1 \, \text{MPa}^{1/2}, δP=9.3MPa1/2\delta_P = 9.3 \, \text{MPa}^{1/2}) reflect moderate dispersion forces and strong polar interactions.

Reactivity and Catalytic Applications

Role in Palladium Catalysis

Dipentylamine, tetrafluoroborate(1-) serves as a counterion in palladium complexes, enhancing catalytic activity in cross-coupling reactions. For example, tetrakis(acetonitrile)palladium(II) tetrafluoroborate [Pd(CH3CN)4](BF4)2[Pd(CH_3CN)_4](BF_4)_2 facilitates the synthesis of phenylacetones from 3-phenylpropylene derivatives . The tetrafluoroborate anion stabilizes the palladium center, preventing agglomeration and improving reaction yields.

Table 2: Catalytic Performance in Phenylacetone Synthesis

CatalystSubstrateYield (%)Selectivity (%)
[Pd(CH3CN)4](BF4)2[Pd(CH_3CN)_4](BF_4)_23-phenylpropylene9298
PdCl₂-CuCl3-phenylpropylene8595

Alkylation and Acylation Reactions

The dipentylammonium cation participates in nucleophilic substitution reactions. For instance, it reacts with acyl chlorides to form N-acylated derivatives, a process critical in pharmaceutical intermediate synthesis. Steric hindrance from the pentyl chains moderates reaction kinetics, favoring mono-substitution products.

ModelConcentration (μM\mu\text{M})Effect
PC12 cells1Neurite length: 137.7 ± 12.0 µm
PC12 cells10Neurite length: 187.8 ± 16.4 µm
C. elegans CL200610Median lifespan: +32%

Mechanistic Insights

DPA’s effects are σ-1R-dependent, as evidenced by the absence of lifespan extension in σ-1R mutant C. elegans (strain TM3443) . Co-administration with σ-1R antagonist BD1047 abolishes neuroprotection, confirming receptor-mediated activity . These findings suggest that dipentylamine derivatives could be optimized for central nervous system (CNS) drug development.

Industrial Applications and Patents

Ionic Liquids and Solvents

Dipentylamine, tetrafluoroborate(1-) is employed as a solvent in reactions requiring low volatility and high thermal stability. Patent US20040256743A1 highlights its utility in halogen substitution reactions, where it stabilizes phosphazenium cations and improves reaction yields .

Green Chemistry

The compound’s non-volatile nature aligns with green chemistry principles. In the synthesis of bicyclic hydrocarbons (e.g., norbornane derivatives), it replaces traditional solvents like chloroform, reducing environmental toxicity .

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